

A Case Study: Outlier Handling in a Dilmapimod Population PK Analysis

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Compound Focus: Dilmapimod

CAS No.: 444606-18-2

Cat. No.: S548282

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The search results contained a specific example from a published study on **Dilmapimod** (a p38 MAPK inhibitor), which provides a concrete illustration of how outlier data was managed in a clinical population PK analysis [1].

The table below summarizes the quantitative details of the dataset and the rationale for excluding specific data points from the model.

Aspect	Details from the Dilmapimod Study
Total Dataset	471 concentration records from 57 subjects [1]
Excluded Data	40 concentration records (8.5% of total) [1]
Primary Reason for Exclusion	Model convergence failure and data consistency issues [1]

| **Specific Cases for Exclusion** | - **Two outlier subjects** (one from each 24-h infusion group): Excluded because their concentration range was over ten times greater than the majority of subjects. Their inclusion caused model minimization to fail [1].

- **One subject's data:** All post-dose concentrations on day 3 and onward were excluded due to a missing infusion volume record [1].

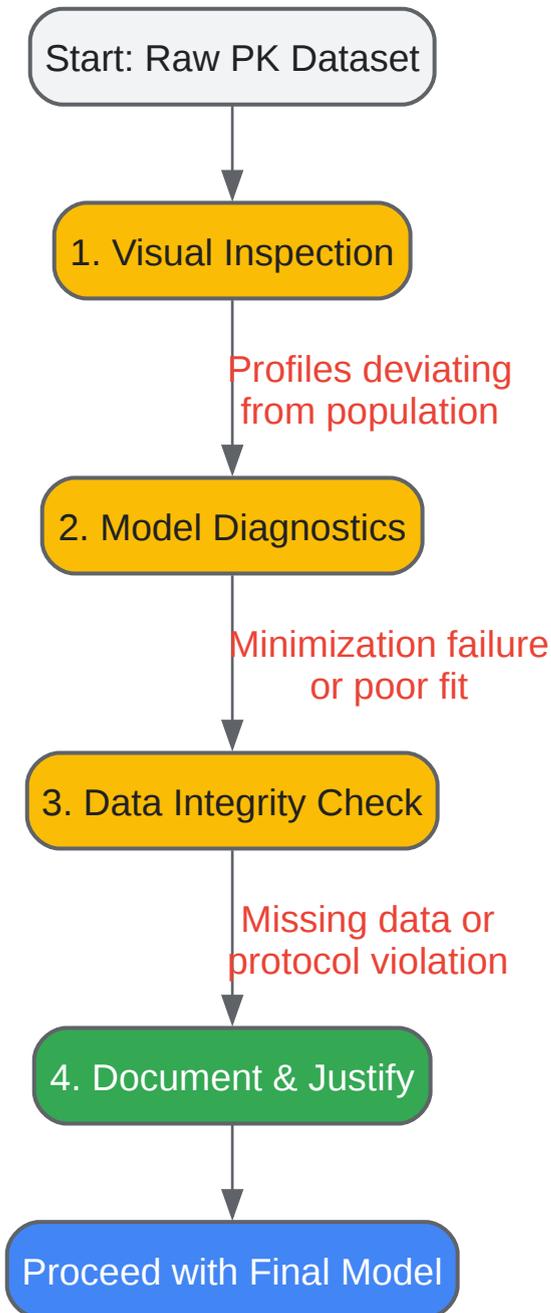
- **19 pre-dose samples:** Values were inconsistent with a pre-dose draw and suggested the sample was taken after the infusion started [1]. |

A Protocol for Identifying and Managing Outliers

The **dilmapiomod** case study highlights common issues in PK analysis. Here is a structured troubleshooting guide you can apply to your own work.

Step	Action & Description
1. Visual Inspection	Plot concentration-time data for each subject and each dosing cohort. Look for profiles that deviate dramatically from the group, such as the subjects in the dilmapiomod study with a concentration range "over ten times greater than the majority" [1].
2. Model Diagnostics	Run an initial model and closely examine diagnostic plots. A failure in model minimization can be a direct indicator that outlier data is preventing the algorithm from finding a solution [1].
3. Data Integrity Check	Audit the dataset for procedural or recording errors. This includes checking for missing covariate data (e.g., missing infusion volume) or illogical concentration values (e.g., high "pre-dose" concentrations suggesting a sampling timing error) [1].
4. Document & Justify	Maintain a clear record of all excluded data and the specific, objective reason for each exclusion. Transparency is critical for the scientific validity of your analysis [1].

This workflow for handling outlier data can be visualized in the following diagram:



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Key Takeaways for Your Technical Support Center

- **Documentation is Paramount:** The **dilmapiomod** study explicitly states the number and percentage of excluded data points and provides clear reasons for each action. This should be a standard practice [1].

- **Balance Rigor and Data Loss:** Excluding data is a significant decision. The goal is to remove only the data points that prevent a stable and meaningful model from being developed, while retaining as much of the original dataset as possible.
- **Software-Specific Guidance:** For detailed troubleshooting of error messages or model fitting procedures in software like NONMEM, Monolix, or Phoenix, you will need to consult the official documentation, user forums, and specific pharmacometric communities, as the general search did not return this level of detail.

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References

1. PMC - PubMed Central - NIH [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [A Case Study: Outlier Handling in a Dilmapiomod Population PK Analysis]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548282#dilmapiomod-outlier-subject-data-population-pk-analysis>]

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